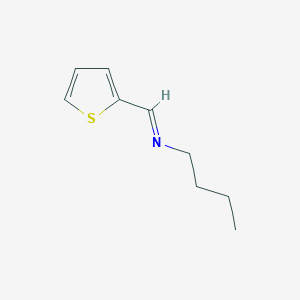
1-Butanamine, N-(2-thienylmethylene)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Butanamine, N-(2-thienylmethylene)- is an organic compound with the molecular formula C9H13NS. It is a derivative of butanamine where the nitrogen atom is bonded to a 2-thienylmethylene group. This compound is part of the broader class of amines, which are characterized by the presence of a nitrogen atom bonded to alkyl or aryl groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butanamine, N-(2-thienylmethylene)- typically involves the reaction of butanamine with 2-thiophenecarboxaldehyde. The reaction is carried out under mild conditions, often in the presence of a catalyst such as an acid or base to facilitate the formation of the imine bond between the amine and the aldehyde.
Industrial Production Methods
While specific industrial production methods for 1-Butanamine, N-(2-thienylmethylene)- are not well-documented, the general approach would involve large-scale synthesis using the same principles as laboratory synthesis. This would include the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials.
化学反応の分析
Types of Reactions
1-Butanamine, N-(2-thienylmethylene)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides or other amines can be used in substitution reactions.
Major Products
Oxidation: The major products are typically oxides or hydroxyl derivatives.
Reduction: The major product is the corresponding amine.
Substitution: The major products depend on the nucleophile used but generally result in the replacement of the thienylmethylene group.
科学的研究の応用
1-Butanamine, N-(2-thienylmethylene)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein binding due to its amine group.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-Butanamine, N-(2-thienylmethylene)- involves its interaction with molecular targets through its amine group. The nitrogen atom can form hydrogen bonds and coordinate with metal ions, making it a versatile ligand in coordination chemistry. The thienylmethylene group can participate in π-π interactions with aromatic systems, enhancing its binding affinity to certain biological targets.
類似化合物との比較
Similar Compounds
1-Butanamine: A simple primary amine without the thienylmethylene group.
2-Thiophenecarboxaldehyde: The aldehyde precursor used in the synthesis of 1-Butanamine, N-(2-thienylmethylene)-.
N-Methyl-1-butanamine: A similar compound where the nitrogen is bonded to a methyl group instead of a thienylmethylene group.
Uniqueness
1-Butanamine, N-(2-thienylmethylene)- is unique due to the presence of the thienylmethylene group, which imparts distinct chemical properties such as enhanced aromaticity and potential for π-π interactions. This makes it a valuable compound in the synthesis of complex organic molecules and in studies involving molecular interactions.
特性
CAS番号 |
54433-73-7 |
|---|---|
分子式 |
C9H13NS |
分子量 |
167.27 g/mol |
IUPAC名 |
N-butyl-1-thiophen-2-ylmethanimine |
InChI |
InChI=1S/C9H13NS/c1-2-3-6-10-8-9-5-4-7-11-9/h4-5,7-8H,2-3,6H2,1H3 |
InChIキー |
CAUZOVGNAVRJQF-UHFFFAOYSA-N |
正規SMILES |
CCCCN=CC1=CC=CS1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(1,3-Thiazol-2-yl)oxy]benzene-1,2-diamine](/img/structure/B14626577.png)
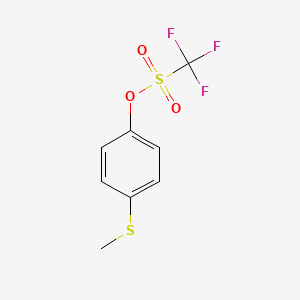

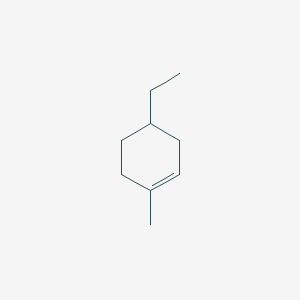
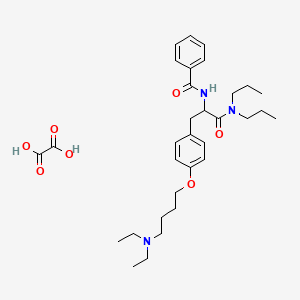

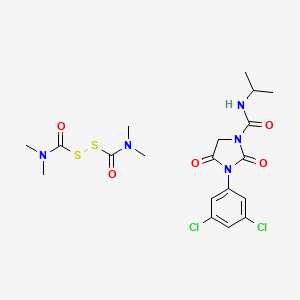
![3-[2-(Naphthalen-1-yl)ethenyl]-1-benzothiophene](/img/structure/B14626601.png)
![1-Piperazinecarboxylic acid, 4-[(2-methoxyphenyl)methyl]-, ethyl ester](/img/structure/B14626610.png)
![3-[(8-Aminonaphthalen-1-yl)amino]propanenitrile](/img/structure/B14626626.png)
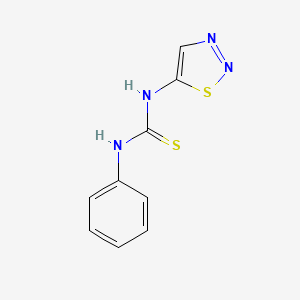
![1H-Imidazole, 1-[2-(2,4-dichlorophenyl)-4-methylpentyl]-](/img/structure/B14626630.png)
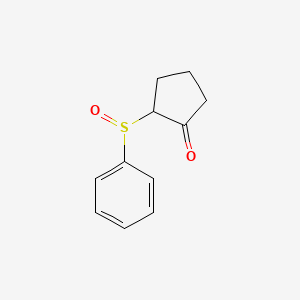
![9H-Carbazol-3-amine, N-[(4-fluorophenyl)methylene]-](/img/structure/B14626641.png)
